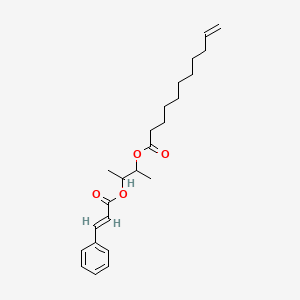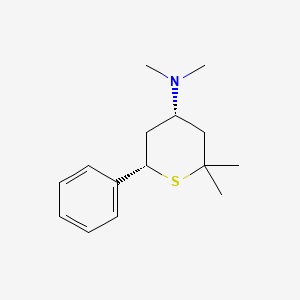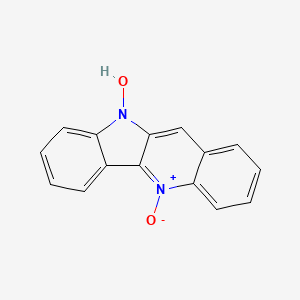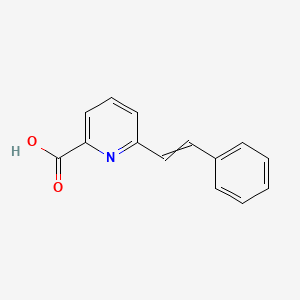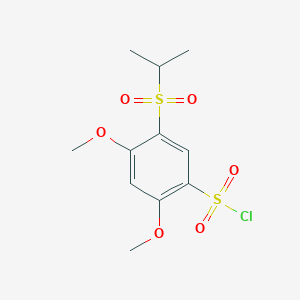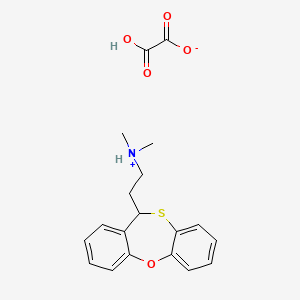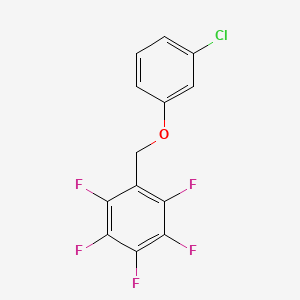![molecular formula C9H9N3S B14418976 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine CAS No. 86492-12-8](/img/structure/B14418976.png)
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 2-chloromethylpyridine with 2-mercaptoimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazole or pyridine derivatives.
Substitution: Various substituted pyridine or imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is often due to the interaction of the imidazole ring with metal ions or other key residues in the enzyme.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the sulfanyl group.
2-(1H-Benzimidazol-2-yl)pyridine: Contains a benzimidazole ring instead of an imidazole ring.
2-(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid: Similar sulfanyl group but different core structure.
Uniqueness
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of both imidazole and pyridine rings connected via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
86492-12-8 |
|---|---|
Molekularformel |
C9H9N3S |
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
2-(1H-imidazol-2-ylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3S/c1-2-4-10-8(3-1)7-13-9-11-5-6-12-9/h1-6H,7H2,(H,11,12) |
InChI-Schlüssel |
GWDJWCPKEBVEQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CSC2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


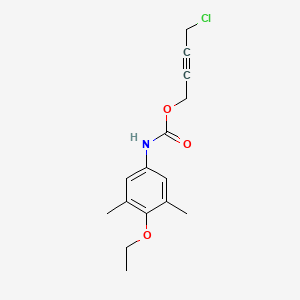

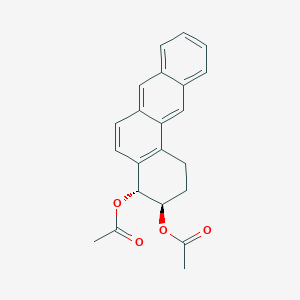
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
